molecular formula C18H40ClN B156740 Octadecylamine hydrochloride CAS No. 1838-08-0

Octadecylamine hydrochloride

Cat. No. B156740
CAS RN: 1838-08-0
M. Wt: 306 g/mol
InChI Key: RNYJXPUAFDFIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecylamine hydrochloride is used as an organic intermediate . It is a primary alkyl amine mainly used as a hydrophobic surface modifier .


Synthesis Analysis

Octadecylamine can be used as a chemical modifier for the surface modification of microcrystalline cellulose (MCC) to produce organophilic cellulose nanocrystals (CNC-ODA). The surface modification of MCC is achieved by simple chemical oxidation followed by citric acid esterification and amidation reactions . A magnetic octadecylamine nanocomposite (octadecylamine@Fe3O4) was prepared by a chemical co–precipitation method .


Molecular Structure Analysis

The molecular formula of Octadecylamine hydrochloride is C18H40ClN . The structure of Octadecylamine hydrochloride can be viewed using Java or Javascript .


Chemical Reactions Analysis

Octadecylamine hydrochloride has been studied for its adsorption behaviors on the crystal surfaces of KCl and NaCl . The interaction between Octadecylamine hydrochloride and KCl is stronger than that in other considered systems .


Physical And Chemical Properties Analysis

Octadecylamine hydrochloride has a molecular weight of 269.51, a density of 0.862, a melting point of 50-60℃, and a boiling point of 232 °C32 mm Hg (lit.) . It is practically insoluble in water .

Scientific Research Applications

Flotation Agent in Potash Separation

Octadecylamine hydrochloride plays a crucial role in the froth flotation process for separating potassium chloride (KCl) from sodium chloride (NaCl) in potash production. Here’s how it works:

Organophilic Cellulose Nanocrystals (CNC-ODA)

ODA contributes to the surface modification of microcrystalline cellulose (MCC), resulting in organophilic cellulose nanocrystals. Key points:

Surface Functionalization of Carbon Nanomaterials

ODA finds applications in modifying carbon nanomaterials:

Magnetic Octadecylamine Nanocomposites

ODA combines with iron oxide (Fe3O4) to create magnetic nanocomposites:

Organic Intermediates

1-Octadecylamine hydrochloride serves as an organic intermediate in various chemical processes .

Mechanism of Action

Octadecylamine hydrochloride is an effective and high selective collector for KCl flotation. The hydrophilic head groups of Octadecylamine hydrochloride molecules can selectively adsorb on the surface of KCl crystal while the hydrophobic chains can be accommodated by bubbles .

Safety and Hazards

Octadecylamine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Octadecylamine hydrochloride has been used to modify the surface of cellulose to produce organophilic cellulose nanocrystals, which can be used as a highly hydrophobic coating and reinforcing agent for solvent-borne nanocomposites systems . It has also been used in the flotation of KCl from NaCl-containing complex systems .

properties

IUPAC Name

octadecan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h2-19H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYJXPUAFDFIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883759
Record name 1-Octadecanamine, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octadecylamine hydrochloride

CAS RN

1838-08-0
Record name Octadecylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1838-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Octadecanamine, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Octadecanamine, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.828
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STEARAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V3V50Q0SJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octadecylamine hydrochloride
Reactant of Route 2
Octadecylamine hydrochloride
Reactant of Route 3
Octadecylamine hydrochloride
Reactant of Route 4
Octadecylamine hydrochloride
Reactant of Route 5
Octadecylamine hydrochloride
Reactant of Route 6
Octadecylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.